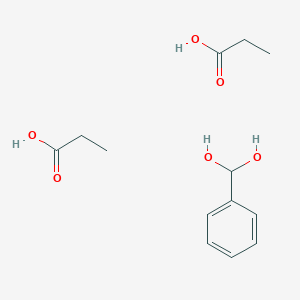

Phenylmethanediol;propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylmethanediol and propanoic acid are two distinct organic compounds. . Both compounds have unique properties and applications in various fields.

Preparation Methods

Phenylmethanediol

Phenylmethanediol is typically synthesized as a short-lived intermediate in the oxidation of toluene and benzaldehyde or the reduction of benzoic acid . The reaction conditions often involve the use of specific oxidizing or reducing agents under controlled environments.

Propanoic Acid

Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . Another method involves the selective oxidation of 1-propanol using heteropolyoxometalates as catalysts with hydrogen peroxide as the oxidant .

Chemical Reactions Analysis

Phenylmethanediol

Phenylmethanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzaldehyde or benzoic acid.

Reduction: It can be reduced to benzyl alcohol.

Propanoic Acid

Propanoic acid participates in several types of reactions:

Oxidation: It can be further oxidized to carbon dioxide and water.

Reduction: It can be reduced to 1-propanol.

Substitution: It can react with alcohols to form esters.

Neutralization: It reacts with bases to form propionates.

Scientific Research Applications

Phenylmethanediol

Phenylmethanediol is primarily used in research related to its role as an intermediate in various chemical reactions. Its short-lived nature makes it a subject of interest in studies involving reaction mechanisms and kinetics .

Propanoic Acid

Propanoic acid has a wide range of applications:

Chemistry: Used as a preservative and flavoring agent in food.

Biology: Studied for its role in metabolic pathways.

Medicine: Used in the formulation of certain pharmaceuticals.

Industry: Employed in the production of herbicides, polymers, and perfumes.

Mechanism of Action

Phenylmethanediol

Phenylmethanediol acts as an intermediate in oxidation and reduction reactions. Its mechanism involves the transfer of electrons and protons, leading to the formation of benzaldehyde or benzyl alcohol .

Propanoic Acid

Propanoic acid exerts its effects through its role as a metabolic intermediate in the citric acid cycle. It is metabolized to propionyl-CoA, which enters the citric acid cycle and is further converted to succinyl-CoA .

Comparison with Similar Compounds

Phenylmethanediol

Similar compounds include benzyl alcohol and benzaldehyde. Phenylmethanediol is unique due to its geminal diol structure and its role as a short-lived intermediate .

Propanoic Acid

Similar compounds include acetic acid and butanoic acid. Propanoic acid is unique due to its specific metabolic pathways and its applications as a preservative and flavoring agent .

Conclusion

Phenylmethanediol and propanoic acid are two distinct compounds with unique properties and applications. Phenylmethanediol is primarily used in research as an intermediate, while propanoic acid has a wide range of applications in chemistry, biology, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action provides valuable insights into their roles in various fields.

Properties

CAS No. |

55696-47-4 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

phenylmethanediol;propanoic acid |

InChI |

InChI=1S/C7H8O2.2C3H6O2/c8-7(9)6-4-2-1-3-5-6;2*1-2-3(4)5/h1-5,7-9H;2*2H2,1H3,(H,4,5) |

InChI Key |

LBAIJQSCNFNWBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C1=CC=C(C=C1)C(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.